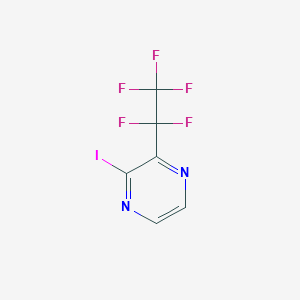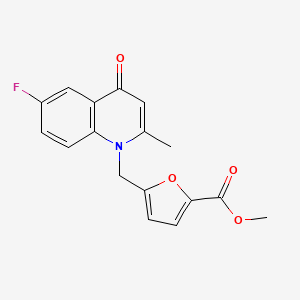![molecular formula C9H15NO2 B15096251 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of a furan ring, an amino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 5-methylfurfural with ethylamine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding primary or secondary amines.
Substitution: Halogenated or esterified derivatives.
Scientific Research Applications
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol
- ®-2-Amino-2-(5-methylfuran-2-yl)ethanol
- 2-(2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethoxy)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, such as the ethanol moiety and the position of the amino group. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[1-(5-methylfuran-2-yl)ethylamino]ethanol |
InChI |
InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(2)10-5-6-11/h3-4,8,10-11H,5-6H2,1-2H3 |
InChI Key |
YYSAPFYGIBTHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


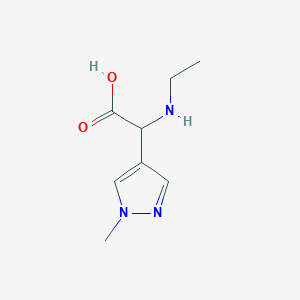
![4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15096172.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B15096193.png)


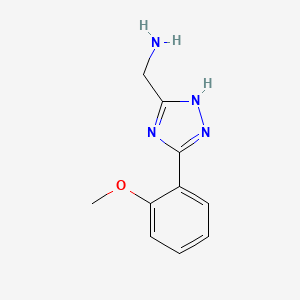
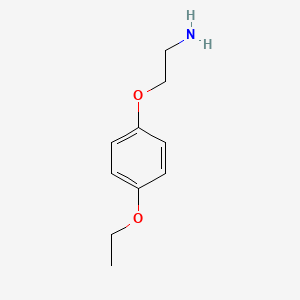
![1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-](/img/structure/B15096213.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)
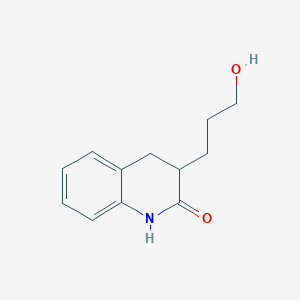
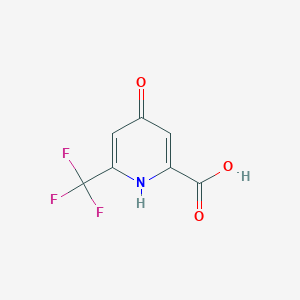
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
